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molecular formula C12H18O B8549029 4,8-Dimethyldeca-4,7,9-trienal CAS No. 28977-59-5

4,8-Dimethyldeca-4,7,9-trienal

Cat. No. B8549029
M. Wt: 178.27 g/mol
InChI Key: QCGGYDFYWBBHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963783

Procedure details

A solution of 13.4 g. (53 mM) of the C12 -aldehyde diethylacetal, prepared according to the method described in paragraph c), 250 ml. of tetrahydrofuran, 60 ml. of water and and 0.5 ml. of 72% perchloric acid was left for 20 hours at room temperature under nitrogen. Water was added and the mixture was extracted with pentane (3x). The organic layers were washed with 5% NaHCO3 and water, dried over sodium sulphate and evaporated. The remaining oil was distilled to yield 9.2 g. (99%) of 4 methyl-8-vinyl-4,7-nonadienal, b.p. 73°-75°/0.3 Torr. IR(CHCl3): 2720, 1720, 1640, 1605, 995, 905 cm-1. NMR(CCl4): 1.4 - 1.8 ppm (m, 6 H), 2.2 - 2.5 ppm (m, 4H), 2.78 ppm (t, J = 7 cps, 2 H), 4.6 - 5.5 ppm (m, 4 H), 6.20 ppm (about 75%) / 6.64 ppm (about 25%) (2 d of d, J = 10 and 17 cps, 1 H), 9.55 ppm (t, J = about 1.5 cps, 1 H).
[Compound]
Name
C12 -aldehyde diethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl-8-vinyl-4,7-nonadienal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
IR(CHCl3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.Cl(O)(=O)(=O)=O.C[CH:12]([CH2:15][CH:16]=[CH:17][CH2:18][CH:19]=[C:20]([CH:22]=[CH2:23])[CH3:21])[CH:13]=[O:14]>O>[CH3:2][C:16](=[CH:17][CH2:18][CH:19]=[C:20]([CH:22]=[CH2:23])[CH3:21])[CH2:15][CH2:12][CH:13]=[O:14]

Inputs

Step One
Name
C12 -aldehyde diethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Four
Name
4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methyl-8-vinyl-4,7-nonadienal
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CC=CCC=C(C)C=C
Step Six
Name
IR(CHCl3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with pentane (3x)
WASH
Type
WASH
Details
The organic layers were washed with 5% NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled
CUSTOM
Type
CUSTOM
Details
to yield 9.2 g
CUSTOM
Type
CUSTOM
Details
NMR(CCl4): 1.4 - 1.8 ppm (m, 6 H), 2.2 - 2.5 ppm (m, 4H), 2.78 ppm (t, J = 7 cps, 2 H), 4.6 - 5.5 ppm (m, 4 H), 6.20 ppm (about 75%) / 6.64 ppm (about 25%) (2 d of d, J = 10 and 17 cps, 1 H), 9.55 ppm (t, J = about 1.5 cps, 1 H)
Duration
2 d

Outcomes

Product
Name
Type
Smiles
CC(CCC=O)=CCC=C(C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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